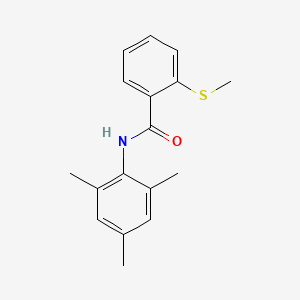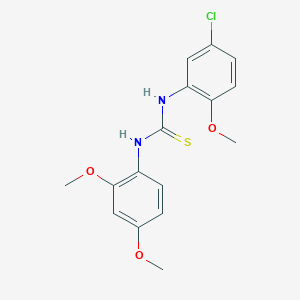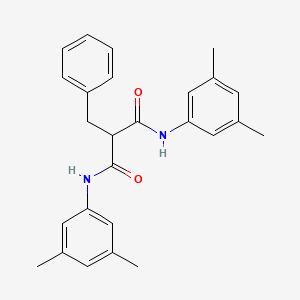![molecular formula C20H28N4O B4575893 2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4575893.png)
2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol
Descripción general
Descripción
2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol, also known as JNJ-39393406, is a novel compound that has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules
Research has explored the synthesis and characterization of complex molecules involving piperazine derivatives and their interactions with metals. For example, studies on Palladium(II) complexes containing N,N′-bidentate ligands, including those with cyclopentyl and piperazinyl groups, have shown significant catalytic activity for polymerization processes. These complexes demonstrate distorted square planar geometries and are involved in reactions crucial for material science and industrial applications (Sung-Hoon Kim et al., 2014).
Antimicrobial Studies
Compounds structurally similar to "2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol" have been synthesized and evaluated for their in vitro antimicrobial properties. These studies highlight the potential of such molecules in developing new antibacterial and antifungal agents, showcasing the importance of the structural motifs present in the compound of interest (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Medicinal Chemistry and Drug Development
Investigations into related piperazine and quinoline derivatives have led to the discovery of compounds with significant therapeutic potential. These studies include the development of novel antiulcer agents and topoisomerase inhibitors, demonstrating the broad utility of such chemical structures in drug development and medicinal chemistry (K. Hino et al., 1989); (M. Wentland et al., 1993).
Catalysis and Reaction Mechanisms
Some studies focus on the role of piperazine derivatives in catalysis and reaction mechanisms, providing insights into how these compounds can be used to facilitate various chemical reactions. This includes their application in polymerization processes and the synthesis of other complex chemical entities, further underscoring the versatile nature of these compounds in scientific research (Y. Takebayashi, T. Furuya, S. Yoda, 2016).
Propiedades
IUPAC Name |
2-[1-cyclopentyl-4-(quinoxalin-5-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c25-13-8-18-15-23(11-12-24(18)17-5-1-2-6-17)14-16-4-3-7-19-20(16)22-10-9-21-19/h3-4,7,9-10,17-18,25H,1-2,5-6,8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJSYGNTGJWLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C4C(=CC=C3)N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


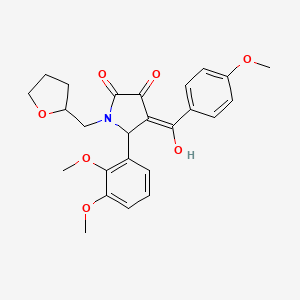
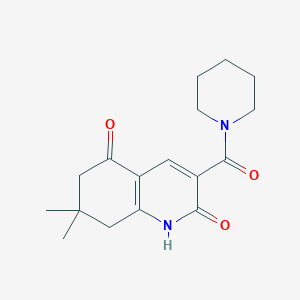
![4-[6-(2,4-dimethylphenoxy)hexyl]morpholine](/img/structure/B4575841.png)
![4-[({2-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4575874.png)
![ethyl 4,5-dimethyl-2-({[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4575876.png)
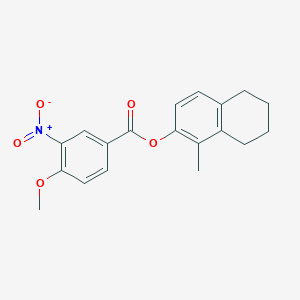
![N-(4-bromo-2-isopropylphenyl)-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4575887.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4575889.png)
![6-({[3-(anilinocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4575898.png)
![2-(1-naphthyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4575900.png)
